2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride
Description
2-(1H-Imidazol-2-yl)-1-phenylethanone hydrochloride (CAS: 52855-74-0) is a hydrochloride salt of a ketone-functionalized imidazole derivative. Its structure comprises a phenyl group attached to a ketone moiety and a 1H-imidazol-2-yl substituent. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, confers basicity and hydrogen-bonding capabilities, while the phenyl group enhances π-π stacking interactions. The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .
This compound is widely utilized as an intermediate in organic synthesis, particularly in the development of bioactive molecules. Its reactivity stems from the ketone group, which participates in nucleophilic additions, and the imidazole ring, which can act as a ligand in metal coordination chemistry .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1-phenylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9;/h1-7H,8H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLVQCJYDKQJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623983 | |
| Record name | 2-(1H-Imidazol-2-yl)-1-phenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52855-75-1, 52855-74-0 | |
| Record name | Ethanone, 2-(1H-imidazol-2-yl)-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52855-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Imidazol-2-yl)-1-phenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of phenyl-substituted imidazole derivatives .
Scientific Research Applications
Pharmaceutical Research
Vascular Adhesion Protein Inhibition
One of the primary applications of 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride is its role as an inhibitor of vascular adhesion protein-1 (VAP-1). This protein is implicated in inflammatory processes, making the compound a candidate for therapeutic interventions in conditions such as diabetic macular edema and other inflammatory diseases. Studies have demonstrated that this compound can effectively bind to VAP-1, potentially leading to reduced inflammation and improved treatment outcomes for related disorders.
Anticancer Activity
Inhibition of Heme Oxygenase-1 (HO-1)
Research has indicated that derivatives of imidazole, including this compound, may exhibit anticancer properties by inhibiting HO-1. HO-1 is known to play a role in cancer cell proliferation and survival. Compounds structurally similar to 2-(1H-imidazol-2-yl)-1-phenylethanone have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Antiviral Applications
SARS-CoV-2 Inhibition
Recent studies have explored the potential of imidazole derivatives as antiviral agents against SARS-CoV-2. The compound's ability to inhibit the 3CLpro enzyme, crucial for viral replication, positions it as a viable candidate for further development in antiviral therapies. In vitro assays have shown that modifications to the imidazole structure can enhance its potency against different strains of the virus .
Synthetic Organic Chemistry
Versatile Synthetic Intermediates
The synthesis of this compound involves straightforward organic reactions, making it an accessible compound for researchers. Its structure allows for further derivatization, enabling the exploration of new compounds with enhanced biological activities. This versatility is beneficial in drug discovery processes where modifications can lead to improved efficacy or reduced side effects.
Biochemical Research
Binding Studies and Mechanistic Insights
Interaction studies using techniques like surface plasmon resonance have been employed to assess the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and help elucidate its potential therapeutic uses across different biological systems.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The phenyl group can enhance the compound’s binding affinity to various biological targets, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)-1-phenylethanone (Compound 25)
- Structure : Replaces the imidazole ring with a pyrimidine-piperazine moiety.
- Properties : Higher molecular weight (283.2 g/mol) and distinct NMR signals (e.g., δ 8.51 ppm for pyrimidine protons).
- Reactivity : The piperazine group introduces basicity and conformational flexibility, enhancing interactions with biological targets such as receptors or enzymes .
2-(1H-Benzimidazol-2-yl)-1-phenylethanone Oxime (sc-345286)
- Structure: Features a benzimidazole ring (fused benzene-imidazole) and an oxime (-NOH) group.
- Properties : The oxime enables tautomerism and metal coordination (e.g., with transition metals like Cu²⁺ or Fe³⁺). The benzimidazole core increases lipophilicity compared to imidazole derivatives .
- Applications : Used in catalysis and as a precursor for metal-organic frameworks (MOFs) due to its chelating ability .
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
- Structure : Substitutes imidazole with a benzothiazole ring and adds a sulfanyl (-S-) linker.
- Reactivity: The sulfanyl group participates in nucleophilic substitutions, while the benzothiazole enhances electron-withdrawing effects, stabilizing intermediates in Michael or Knoevenagel reactions .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Melting Point (°C) |
|---|---|---|---|---|
| 2-(1H-Imidazol-2-yl)-1-phenylethanone HCl | 226.68 | Imidazole, ketone, HCl salt | High in polar solvents | Not reported |
| 2-(Benzimidazol-2-yl)-1-phenylethanone oxime | 279.31 | Benzimidazole, oxime | Moderate in DMSO/water | Not reported |
| 2-(Pyrimidin-2-yl)piperazin-1-yl analog | 283.20 | Pyrimidine, piperazine, ketone | Soluble in aqueous NaOH | 156–158 |
| 2-(Benzothiazol-2-ylsulfanyl) analog | 268.34 | Benzothiazole, sulfanyl, ketone | Low in water | Not reported |
Key Observations :
Pharmacological Potential
- 2-Imidazol-1-yl-1-phenylethanamine Dihydrochloride (CAS 24169-73-1) : The amine substitution replaces the ketone, altering biological activity. This compound is flagged as harmful if swallowed (Risk Code 22), suggesting divergent toxicity profiles compared to the ketone-based parent .
- Oxime Derivatives : Demonstrated utility in antidote development (e.g., acetylcholinesterase reactivation) due to nucleophilic oxime groups .
Biological Activity
2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antifungal and anticancer activities, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The presence of the phenylethanone moiety enhances its interaction with biological targets.
Antifungal Activity
Research has demonstrated that derivatives of 2-(1H-imidazol-2-yl)-1-phenylethanone exhibit potent antifungal activity. A study by De Vita et al. (2012) synthesized various derivatives and evaluated their efficacy against Candida albicans and non-albicans strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like fluconazole.
| Compound | MIC against C. albicans (µg/mL) | MIC against Non-albicans (µg/mL) |
|---|---|---|
| Derivative 6c | 1.7 ± 1.4 | 1.9 ± 2.0 |
| Fluconazole | >128 | >128 |
The (-) isomers of these compounds were found to be up to 500 times more active than their (+) counterparts, highlighting the importance of stereochemistry in their biological activity .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Its derivatives have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.
Case Study: Anticancer Efficacy
A notable study investigated the effects of a specific derivative on cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.60 to 19.99 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 0.60 |
| MCF-7 | 0.89 |
| 143B | 0.79 |
The mechanism was linked to the activation of caspases involved in apoptosis, indicating that the compound could disrupt cellular processes critical for cancer cell survival .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in DNA replication or cellular metabolism, leading to reduced proliferation of pathogenic fungi and cancer cells.
Comparative Analysis
When compared to similar compounds, such as other imidazole derivatives, the unique structural features of this compound contribute to its enhanced solubility and bioactivity. This comparison is crucial for understanding the structure-activity relationships that govern its efficacy.
| Compound Type | Biological Activity |
|---|---|
| Benzimidazole Derivatives | Antimicrobial, Antiviral |
| Imidazole Derivatives | Anticancer, Antifungal |
Q & A
Q. What are the standard synthetic routes for 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride, and how can reaction conditions be optimized for higher yield?
The compound is typically synthesized via nucleophilic substitution between 2-bromo-1-phenylethanone and 1H-imidazole in refluxing toluene (9 hours, 22% yield). Key parameters affecting yield include stoichiometric ratios (excess imidazole), solvent choice, and reaction duration. Post-synthesis purification involves column chromatography (hexane:ethyl acetate, 5:1) and crystallization from chloroform . To optimize yield, consider alternative solvents (e.g., DMF for higher polarity), catalysts (e.g., KI for bromide displacement), or microwave-assisted synthesis to reduce time.
Q. What purification methods are recommended for isolating this compound, and how can impurities be characterized?
Column chromatography and recrystallization are standard for purification. Impurities often arise from unreacted starting materials or byproducts (e.g., dimerization products). Techniques like HPLC, TLC, and melting-point analysis can identify impurities. For structural confirmation, combine H/C NMR with X-ray crystallography to resolve ambiguities in aromatic proton assignments .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction is the gold standard. Refinement uses SHELXL for small-molecule crystallography, which handles hydrogen atom positioning (riding model) and thermal parameter constraints. Weak intermolecular interactions (C–H⋯O/N/π) should be analyzed using ORTEP-3 for visualization and WinGX for data integration .
Advanced Research Questions
Q. How can spectroscopic data contradictions (e.g., NMR vs. X-ray) be resolved for this compound?
Contradictions may arise from dynamic effects (e.g., tautomerism in imidazole) or crystal packing forces. Use variable-temperature NMR to probe tautomeric equilibria. Cross-validate with solid-state IR and computational methods (DFT calculations for energy-minimized conformers). For X-ray vs. NMR discrepancies, analyze hydrogen-bonding networks in the crystal lattice that may stabilize specific tautomers .
Q. What mechanistic insights explain the low yield in the current synthetic route, and how can alternative pathways improve efficiency?
The low yield (22%) likely stems from competing side reactions (e.g., hydrolysis of the bromo-ketone) or poor nucleophilicity of imidazole. Alternative routes could include:
- N-Alkylation : Using tert-butyl chloroacetate as an alkylating agent, followed by ester cleavage (as seen in analogous imidazole derivatives) .
- Metal-catalyzed coupling : Pd-mediated cross-coupling to enhance regioselectivity. Mechanistic studies (e.g., LC-MS monitoring) can identify intermediates and optimize stepwise conditions.
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
Density Functional Theory (DFT) can model the electron density of the imidazole ring and ketone group to predict sites for electrophilic/nucleophilic attack. Molecular docking studies may reveal binding affinities to biological targets (e.g., enzymes), while MD simulations assess stability in aqueous vs. lipid environments. Tools like Gaussian or AutoDock Vina are recommended .
Q. What strategies mitigate challenges in characterizing byproducts during scale-up synthesis?
High-resolution mass spectrometry (HRMS) and N NMR are critical for identifying nitrogen-containing byproducts. Scale-up may introduce new impurities (e.g., oxidation products); use preparative HPLC for isolation and 2D NMR (COSY, HSQC) for structural elucidation. Reaction monitoring via in-situ IR or Raman spectroscopy can detect intermediates in real time .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
